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Compound of Interest

Compound Name:
4-Chloro-3-methylpyrazolo[1,5-

a]pyrazine

CAS No.: 2309462-56-2

Cat. No.: B2957274

Get Quote

Executive Summary
This technical guide profiles 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine (CAS: Derivative of

1260665-84-6), a privileged bicyclic scaffold in modern medicinal chemistry. Distinguished by

its structural resemblance to purine bases, this pharmacophore serves as a critical intermediate

in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PI3K) and GluN2A NMDA

receptor modulators.

The molecule features two distinct reactivity handles: the electrophilic C4-chlorine atom, which

facilitates nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings, and the C3-methyl group, which modulates
lipophilicity and restricts conformational freedom in active sites. This guide details its
physicochemical properties, validated synthetic routes, reactivity profiles, and application in
drug discovery.[1]

Structural Analysis & Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2957274#bc-rfq
https://www.benchchem.com/product/b2957274/docs?utm_src=pdf-body#technical-whitepaper-4-chloro-3-methylpyrazolo-1-5-a-pyrazine
https://patents.google.com/patent/WO2023274397A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2957274?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyrazolo[1,5-a]pyrazine core is a 5,6-fused heteroaromatic system.[2] The fusion of the

electron-rich pyrazole ring with the electron-deficient pyrazine ring creates a polarized scaffold

with unique electronic properties.

Molecular Identity
Property Data

IUPAC Name 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Molecular Formula

Molecular Weight 167.59 g/mol

SMILES CC1=C2C(=NC=CN2N=C1)Cl

Core Scaffold Pyrazolo[1,5-a]pyrazine

Key Substituents
C4-Chloro (Reactive Handle), C3-Methyl

(Steric/Lipophilic Modulator)

Electronic Distribution & Reactivity Hotspots
C4-Position (Chlorine-bearing): Highly electrophilic due to the inductive effect of the adjacent

bridgehead nitrogen and the electron-deficient nature of the pyrazine ring. This is the primary

site for functionalization.

C3-Position (Methyl-bearing): The methyl group at C3 blocks the most reactive site for

electrophilic aromatic substitution (SEAr), thereby directing electrophilic attack (e.g.,

halogenation) to the C7 position on the pyrazine ring or preventing metabolic oxidation at this

prone site.

N1-Position: The bridgehead nitrogen contributes to the aromaticity and planar geometry,

mimicking the N9 position of purines.

Synthetic Routes[7][8][9][10][11][12][13][14][15][16]
[17]
The synthesis of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine typically proceeds through the

construction of the fused ring system followed by functional group interconversion. The most
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robust pathway involves the cyclocondensation of aminopyrazoles followed by

chlorodehydration.

Primary Synthesis: The Pyrazinone Route
This route ensures regiochemical control and high yields. It begins with commercially available

3-methyl-5-aminopyrazole.[1]

Step 1: Cyclocondensation Reaction of 3-methyl-5-aminopyrazole with ethyl glyoxalate (or a

surrogate like ethyl diethoxyacetate) under acidic or basic conditions yields the intermediate 3-

methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Step 2: Chlorination The pyrazinone intermediate is treated with phosphorus oxychloride (

) to effect the chlorination.[3] This step converts the amide-like carbonyl (tautomeric with the 4-
hydroxy group) into the 4-chloro derivative via an imidoyl chloride intermediate.

3-Methyl-5-aminopyrazole

3-Methylpyrazolo[1,5-a]
pyrazin-4(5H)-one

Cyclocondensation
(EtOH, Reflux)

Ethyl Glyoxalate
(or equivalent)

4-Chloro-3-methyl
pyrazolo[1,5-a]pyrazine

Chlorination
(POCl3, 100°C)

Click to download full resolution via product page

Figure 1: Synthetic pathway from aminopyrazole precursor to the 4-chloro target.

Alternative Approaches
From Pyrazine Precursors: Starting with 2-chloropyrazine derivatives and building the

pyrazole ring via hydrazine reaction. This is generally less convergent for the 3-methyl

analog.

One-Pot Protocols: Recent multicomponent reactions (MCRs) utilizing isonitriles have been

explored, but the stepwise

method remains the industrial standard for purity.
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Reactivity Profile & Functionalization
The versatility of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine lies in its ability to undergo

orthogonal functionalization.

Nucleophilic Aromatic Substitution ( )
The C4-chloride is an excellent leaving group.

Amination: Reaction with primary or secondary amines in the presence of a base (DIPEA or

) yields 4-aminopyrazolo[1,5-a]pyrazines. This is the primary route for generating kinase
inhibitor libraries.

Etherification: Reaction with alkoxides yields the corresponding ethers.

Palladium-Catalyzed Cross-Coupling
The C4-Cl bond is activated enough for oxidative addition by Palladium(0).

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl complexity.[1]

Buchwald-Hartwig: essential for introducing sterically hindered amines or anilines that fail

under standard

conditions.[1]

Electrophilic Aromatic Substitution ( )
With C3 blocked by the methyl group, electrophilic reagents (e.g., NBS, NIS) will target the C7

position (para to the bridgehead nitrogen in the pyrazine ring) or the C6 position, depending on

conditions, allowing for late-stage diversification.
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Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Medicinal Chemistry Applications
Kinase Inhibition (CDK, PI3K)
The pyrazolo[1,5-a]pyrazine core is a bioisostere of the adenine ring of ATP.

Binding Mode: The N1 and N4 nitrogens often serve as hydrogen bond acceptors for the

kinase hinge region.

Role of 3-Methyl: The methyl group projects into the hydrophobic pocket (Gatekeeper

region), often improving selectivity against kinases with smaller gatekeeper residues.

Case Study: Derivatives have shown potency against Cyclin-Dependent Kinase 2 (CDK2),

utilized in cancer therapy to arrest cell cycle progression.

GluN2A NMDA Receptor Modulation
Recent studies identify this scaffold as a template for Positive Allosteric Modulators (PAMs) of

the GluN2A subunit.

Mechanism: The rigid bicyclic system stabilizes the ligand-binding domain dimer interface.

Significance: Selective targeting of GluN2A offers therapeutic potential for neuropsychiatric

disorders (schizophrenia, depression) with reduced side effects compared to non-selective

NMDA blockers.
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Experimental Protocols
Protocol A: Synthesis of 4-Chloro-3-methylpyrazolo[1,5-
a]pyrazine
Note: All reactions must be performed in a fume hood.

Cyclization:

Dissolve 3-methyl-5-aminopyrazole (10 mmol) and ethyl glyoxalate (50% in toluene, 11

mmol) in Ethanol (20 mL).

Heat to reflux for 4–6 hours. Monitor by TLC (formation of polar spot).

Cool to room temperature.[4][5] The product, 3-methylpyrazolo[1,5-a]pyrazin-4(5H)-one,

often precipitates. Filter and wash with cold ethanol. Yield: ~70-80%.[1][6]

Chlorination:

Place the dried pyrazinone (5 mmol) in a round-bottom flask.

Add

(5 mL, excess).[7] Optional: Add a catalytic amount of N,N-dimethylaniline.[1]

Heat at 100°C for 2–3 hours. The suspension will clear as the chloride forms.

Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous

stirring (Exothermic!). Neutralize with saturated

to pH 7-8.

Extract with Ethyl Acetate (3x). Dry over

, filter, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: General Functionalization
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Dissolve 4-chloro-3-methylpyrazolo[1,5-a]pyrazine (1 eq) in dry DMF or DMSO.

Add the amine nucleophile (1.2 eq) and DIPEA (2 eq).

Stir at 60–80°C for 4–12 hours.

Dilute with water and extract (if solid precipitates, filter).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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